

spectroscopic data (NMR, IR, Mass) of 2-Hydrazinyl-3-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 2-Hydrazinyl-3-methyl-5-nitropyridine

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Hydrazinyl-3-methyl-5-nitropyridine**

This guide provides a comprehensive technical overview of the spectroscopic data for **2-Hydrazinyl-3-methyl-5-nitropyridine**, a substituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. The structural elucidation of such molecules is fundamental to understanding their reactivity, properties, and potential applications. This document moves beyond a simple data repository to explain the causality behind the spectroscopic signatures, offering field-proven insights into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) for unambiguous molecular characterization.

The narrative is built on the principles of synergistic data interpretation, where evidence from each technique is woven together to form a self-validating structural proof. Every protocol and interpretation is grounded in authoritative spectroscopic principles to ensure scientific integrity and trustworthiness.

Molecular Structure and Functional Groups

2-Hydrazinyl-3-methyl-5-nitropyridine ($C_6H_8N_4O_2$) is a heterocyclic compound featuring a pyridine core substituted with three key functional groups. The interplay of these groups—the electron-donating hydrazinyl ($-NHNH_2$) and methyl ($-CH_3$) groups, and the strongly electron-

withdrawing nitro ($-\text{NO}_2$) group—creates a unique electronic environment that is reflected in its spectroscopic output.

Caption: Molecular structure of **2-Hydrazinyl-3-methyl-5-nitropyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of ^1H and ^{13}C nuclei, we can map atomic connectivity and deduce the electronic environment of each atom.[\[1\]](#)

Experimental Protocol: ^1H and ^{13}C NMR Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Hydrazinyl-3-methyl-5-nitropyridine** in 0.6 mL of a suitable deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6). The choice of DMSO- d_6 is strategic, as its residual proton signal does not obscure key regions of the spectrum, and it is an excellent solvent for polar, hydrogen-bonding compounds.
- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
 - Use a standard 30° or 45° pulse angle to ensure quantitative integration.
 - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.
 - Set a wider spectral width (e.g., 0-180 ppm).

- A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ^{13}C isotope.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak (DMSO-d₆ at ~2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

^1H NMR Data: Interpretation and Analysis

The ^1H NMR spectrum provides a wealth of information through chemical shifts, integration values, and signal multiplicities. The electron-withdrawing nitro group and pyridine nitrogen atom strongly deshield nearby protons, shifting their signals downfield.[\[1\]](#)

| Proton Assignment | Predicted Chemical Shift (δ , ppm) | Multiplicity | Integration | Rationale |
|------------------------------|--|----------------------|-------------|---|
| H4 (Pyridine Ring) | ~8.8 - 9.2 | Doublet (d) | 1H | Significantly deshielded by the adjacent electron-withdrawing nitro group at C5 and the para-positioned ring nitrogen. |
| H6 (Pyridine Ring) | ~8.0 - 8.4 | Doublet (d) | 1H | Deshielded by the adjacent ring nitrogen, but less so than H4. |
| -NH- (Hydrazine) | ~7.5 - 8.5 | Broad Singlet (br s) | 1H | Labile proton, signal position and broadness are solvent and concentration-dependent. Deshielded by attachment to the pyridine ring. |
| -NH ₂ (Hydrazine) | ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Labile protons, typically appear as a broad signal that exchanges with trace water in the solvent. |
| -CH ₃ (Methyl) | ~2.3 - 2.6 | Singlet (s) | 3H | Aliphatic protons attached to an aromatic ring. |

Appears as a
sharp singlet.

Note: The coupling constant (J) between H4 and H6 (a meta-coupling) is expected to be small, around 2-3 Hz.

¹³C NMR Data: Interpretation and Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature. Carbons attached to electronegative atoms (N, O) or those in electron-deficient regions of the ring are shifted downfield.[2]

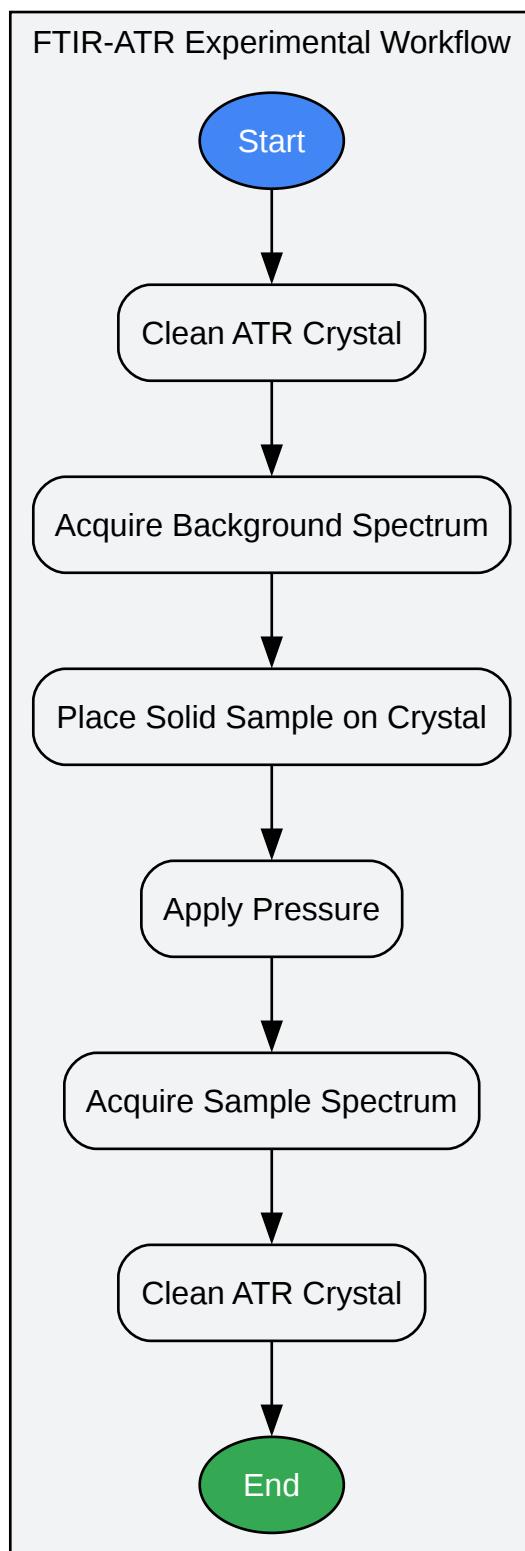
| Carbon Assignment | Predicted Chemical Shift (δ , ppm) | Rationale |
|-------------------|--|---|
| C2 | ~158 - 162 | Attached to two nitrogen atoms (ring and hydrazine), resulting in a strong downfield shift. |
| C5 | ~145 - 150 | Attached to the strongly electron-withdrawing nitro group. |
| C4 | ~135 - 140 | Deshielded due to its position relative to the nitro group and ring nitrogen. |
| C6 | ~130 - 135 | Deshielded by the adjacent ring nitrogen. |
| C3 | ~115 - 120 | Influenced by the attached methyl group and its position on the ring. |
| -CH ₃ | ~18 - 22 | Typical chemical shift for a methyl group attached to an sp ² hybridized carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.^[3] The technique works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies.

Experimental Protocol: FTIR-ATR

Attenuated Total Reflectance (ATR) is a common technique for solid samples that requires minimal preparation.



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Caption: A typical workflow for acquiring an IR spectrum using an FTIR-ATR accessory.

Data Interpretation and Analysis

The IR spectrum of **2-Hydrazinyl-3-methyl-5-nitropyridine** is expected to show strong, characteristic bands for the nitro and hydrazinyl groups. The aromatic nitro group vibrations are particularly diagnostic.[4][5][6][7]

| Wavenumber (cm ⁻¹) | Vibration Type | Functional Group | Expected Intensity |
|--------------------------------|------------------------------------|---------------------------------|---------------------|
| 3400 - 3200 | N-H Stretch | Hydrazine (-NHNH ₂) | Medium, often broad |
| 3100 - 3000 | C-H Stretch (Aromatic) | Pyridine Ring | Medium to Weak |
| 3000 - 2850 | C-H Stretch (Aliphatic) | Methyl (-CH ₃) | Medium to Weak |
| 1620 - 1580 | C=C and C=N Stretch | Pyridine Ring | Medium to Strong |
| 1550 - 1475 | Asymmetric NO ₂ Stretch | Nitro (-NO ₂) Group | Very Strong |
| 1360 - 1290 | Symmetric NO ₂ Stretch | Nitro (-NO ₂) Group | Very Strong |
| 1470 - 1450 | C-H Bend (Methyl) | Methyl (-CH ₃) | Medium |

The two most prominent features in the spectrum will be the very strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro group, which are definitive confirmation of its presence.[7]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, crucial information about the molecule's composition and connectivity. For this molecule, a soft ionization technique like Electrospray Ionization (ESI) is ideal.

Experimental Protocol: ESI-MS

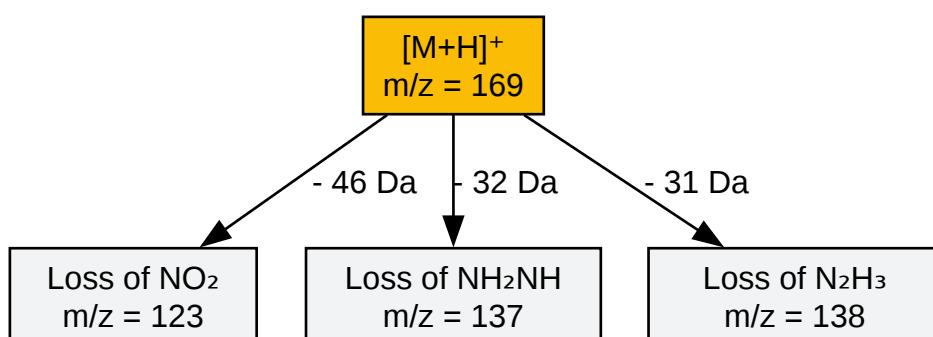
- Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.

- Instrumentation: Introduce the sample into an ESI mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
- Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule, $[M+H]^+$. Set the mass analyzer to scan an appropriate m/z range (e.g., 50-500 Da).
- Tandem MS (MS/MS): For fragmentation analysis, isolate the $[M+H]^+$ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

Data Interpretation and Analysis

The molecular formula $C_6H_8N_4O_2$ gives a monoisotopic mass of 168.0651 Da.

- Molecular Ion Peak: In positive mode ESI-MS, the primary ion observed will be the protonated molecule, $[M+H]^+$.
 - Expected m/z: $168.0651 + 1.0078$ (mass of H^+) = 169.0729
- Fragmentation Analysis: The fragmentation pattern provides a structural fingerprint. The molecule is likely to fragment at its weakest bonds, particularly around the hydrazine and nitro functional groups.



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Caption: Plausible fragmentation pathways for protonated **2-Hydrazinyl-3-methyl-5-nitropyridine**.

| Expected m/z | Proposed Fragment | Neutral Loss |
|--------------|------------------------|----------------------------|
| 169.07 | $[C_6H_8N_4O_2 + H]^+$ | - |
| 152.07 | $[M+H - NH_3]^+$ | Loss of ammonia |
| 138.08 | $[M+H - N_2H_3]^+$ | Loss of hydrazinyl radical |
| 123.06 | $[M+H - NO_2]^+$ | Loss of nitrogen dioxide |

Conclusion: A Synergistic Approach to Structural Verification

The structural identity of **2-Hydrazinyl-3-methyl-5-nitropyridine** is unequivocally confirmed through the synergistic application of NMR, IR, and Mass Spectrometry.

- Mass Spectrometry establishes the correct molecular weight (168.0651 Da) and formula ($C_6H_8N_4O_2$).
- Infrared Spectroscopy provides definitive evidence for the key functional groups: the N-H stretches of the hydrazine moiety and, most importantly, the two powerful, characteristic N-O stretching bands of the aromatic nitro group.^[6]
- NMR Spectroscopy maps the precise atomic arrangement. 1H NMR confirms the presence and relative positions of the two aromatic protons, the methyl group, and the hydrazine protons, while ^{13}C NMR verifies the six unique carbons of the substituted pyridine skeleton.

Together, these three techniques provide a robust, self-validating dataset that allows researchers and drug development professionals to proceed with confidence in the identity and purity of the compound. This integrated analytical approach is fundamental to modern chemical science.^{[8][9]}

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